molecular formula C7H3BrClF3 B1274751 3-Bromo-2-chlorobenzotrifluoride CAS No. 56131-47-6

3-Bromo-2-chlorobenzotrifluoride

Cat. No. B1274751
CAS RN: 56131-47-6
M. Wt: 259.45 g/mol
InChI Key: DWTJMEQXGJMZMM-UHFFFAOYSA-N
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Description

3-Bromo-2-chlorobenzotrifluoride is a compound that is part of a broader class of bromo-chloro-fluoro organic molecules. These compounds are characterized by the presence of bromine, chlorine, and fluorine atoms attached to carbon frameworks, which significantly influence their chemical and physical properties. The presence of these halogens makes them interesting for various chemical applications, including as intermediates in organic synthesis and materials science.

Synthesis Analysis

The synthesis of halogenated compounds like 3-Bromo-2-chlorobenzotrifluoride often involves the use of reagents such as bromine trifluoride (BrF3). BrF3 is a powerful fluorinating agent that can introduce fluorine atoms into organic molecules, as discussed in the context of attaching fluorine atoms to organic molecules using BrF3 and other reagents derived from elemental fluorine . The synthesis may involve the selective reaction of BrF3 with organic substrates, where it can facilitate the introduction of CF2, CF3, CHF2, or CF2COOH groups at specific sites . Additionally, BrF3 can be used to convert aliphatic nitriles to trifluoromethyl groups when a neighboring carboxylic moiety is present .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-2-chlorobenzotrifluoride can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy has been used to investigate the structure of 3-chloro-4-bromo-3,4,4-trifluorobutene-1, providing detailed information on chemical shifts and coupling constants . Quantum mechanical calculations, such as those performed on related fluoropyridines, can also provide insights into geometries and vibrational wave numbers, which are indicative of the molecular stability and bond strength .

Chemical Reactions Analysis

The reactivity of halogenated compounds like 3-Bromo-2-chlorobenzotrifluoride can be complex due to the presence of multiple reactive halogen atoms. For example, the photoexcitation of halothane, a related bromo-chloro-fluoro compound, leads to the rupture of C-Br and C-Cl bonds, demonstrating the potential for bond scission under certain conditions . Similarly, the reaction of polyfluoro-3-chloro(bromo)-1-butenes with sodium hypohalites results in epoxidation and cleavage of the carbon skeleton .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by the electronegative halogen atoms they contain. These atoms can affect the boiling point, density, solubility, and reactivity of the molecule. For instance, the comparative thermodynamic properties of fluoropyridines have been studied using density functional theory, revealing information about heat capacity, entropy, enthalpy, and Gibbs free energy at different temperatures . The presence of halogens also affects the vibrational spectral properties, as seen in the FT-IR and FT-Raman spectra analysis .

Scientific Research Applications

NMR Spectroscopy Studies

3-Bromo-2-chlorobenzotrifluoride has been studied using nuclear magnetic resonance (NMR) spectroscopy. For example, research by Hinton and Jaques (1974) on a similar compound, 3-chloro-4-bromo-3,4,4-trifluorobutene-1, utilized NMR to determine chemical shifts and coupling constants, which are crucial for understanding molecular structure and interactions (Hinton & Jaques, 1974).

Ortho-metalation Studies

The compound is also relevant in the study of ortho-metalation reactions. Gohier and Mortier (2003) demonstrated that treatment of similar compounds (3-chloro/bromobenzoic acids) with lithium dialkylamides leads to the formation of lithium 3-chloro/bromo-2-lithiobenzoates, which can be utilized in synthesizing a variety of 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).

Synthetic Applications in Fluorine Chemistry

In fluorine chemistry, similar compounds, such as 1-bromo-1-chloro-2,2,2-trifluoroethane, have been employed as building blocks for synthesizing various fluorine-containing compounds. These include organometallic reactions and free radical processes (Dmowski, 2011).

Applications in Isotope Analysis

Compounds like bromine pentafluoride have been used in isotope analysis, specifically for extracting oxygen from oxides and silicates. This methodology, as discussed by Clayton and Mayeda (1963), shows the potential of using related halogen-fluorine compounds in geochemical and isotope studies (Clayton & Mayeda, 1963).

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and storing it locked up .

properties

IUPAC Name

1-bromo-2-chloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTJMEQXGJMZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391023
Record name 3-Bromo-2-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chlorobenzotrifluoride

CAS RN

56131-47-6
Record name 1-Bromo-2-chloro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56131-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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